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Compound of Interest

Compound Name: Paynantheine

Cat. No.: B163193

For Researchers, Scientists, and Drug Development
Professionals

Paynantheine is a significant indole alkaloid found in the leaves of the medicinal plant
Mitragyna speciosa (commonly known as kratom). As the second most abundant alkaloid in
kratom after mitragynine, its unique pharmacological profile warrants detailed investigation for
its potential therapeutic applications. This guide provides a comprehensive overview of the
chemical structure, stereochemistry, and analytical methodologies related to paynantheine.

Chemical Structure

Paynantheine is classified as a corynanthe-type monoterpenoid indole alkaloid.[1] Its core
structure is a fused indole ring system, a characteristic feature of many kratom alkaloids.[2]

Molecular Formula: C23H28N204[3]

IUPAC Name: methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-
octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[3]

The chemical structure of paynantheine is presented below:

Caption: 2D Chemical Structure of Paynantheine.

Stereochemistry
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The stereochemistry of paynantheine is crucial to its biological activity and its relationship with
other kratom alkaloids. It possesses three defined stereocenters, leading to a specific three-
dimensional arrangement of its atoms.

Absolute Configuration: The absolute configuration of paynantheine has been determined as
(2S, 3R, 12bS).[3]

Paynantheine is a diastereomer of mitragynine, speciogynine, and speciociliatine.
Diastereomers are stereoisomers that are not mirror images of one another and have different
physical properties and biological activities. The structural differences between these alkaloids
arise from the different spatial orientations of substituents at their chiral centers.

Paynantheine

Diastereomer Diastereomer \Diastereomer

Mitragynine Speciogynine Speciociliatine

Click to download full resolution via product page

Caption: Stereochemical Relationship of Paynantheine to other Kratom Alkaloids.

Quantitative Data
Spectroscopic Data

The structure of paynantheine has been elucidated using various spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize
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the reported *H and *3C NMR chemical shifts for paynantheine in CDCls.

Table 1: *H NMR Spectroscopic Data for Paynantheine (500 MHz, CDCIs)[4]

Position Chemical Shift (o, ppm)
1 7.73 (bs)

9 6.48 (d, J = 7.7 Hz)

10 7.02 (t, J = 7.9 H2)

11 6.92 (d, J = 8.0 Hz)

14 5.58 (m)

15 4.98 (m, 2H)

17 7.46 (s)

OCH:s (at C8) 3.90 (s)

OCHs (at C17) 3.75 (s)

| OCHs (ester) | 3.73 (s) |

Table 2: 13C NMR Spectroscopic Data for Paynantheine (125 MHz, CDCIs3)[4]
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Position Chemical Shift (6, ppm)
2 104.2
3 57.7
5 53.8
6 29.9
7 107.8
8 160.5
9 99.7
10 121.8
11 111.5
12 117.6
13 133.7
14 40.7
15 1394
16 115.4
17 169.2
18 51.3
19 39.9
20 23.9
21 61.5
OCHs (at C8) 55.3
OCHs (at C17) 61.2

| OCHs (ester) | 51.3 |
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Receptor Binding Affinity

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at
opioid receptors.[5][6] Its binding affinities (Ki) have been quantified through radioligand binding
assays.

Table 3: Opioid Receptor Binding Affinities (Ki) of Paynantheine

Receptor Subtype Species Ki (M) Reference
-Opioid Receptor

i £ Human 0.41 [5]
(MOR)
p-Opioid Receptor

Rodent 0.67 £ 0.08 [5]
(MOR)
K-Opioid Receptor

Human 2.6 [5]
(KOR)
K-Opioid Receptor

Rodent 0.89+£0.3 [5]
(KOR)
0-Opioid Receptor

Human >10 [5]

(DOR)

| 5-Opioid Receptor (DOR) | Rodent | 4.3 + 0.7 |[5][7] |

In addition to its effects on opioid receptors, paynantheine also interacts with serotonin
receptors, with a notable affinity for the 5-HT1A subtype.[8]

Table 4: Serotonin Receptor Binding Affinities of Paynantheine

Receptor Subtype Ki (nM) Reference
5-HT1A ~32 [81[9]
5-HT2B <100 [8]

5-HT2A ~815 [8]
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| 5-HT7 | ~870 |[8] |

Experimental Protocols
Isolation and Purification of Paynantheine

Paynantheine is typically isolated from the leaves of Mitragyna speciosa. A general protocol
involves solvent extraction followed by chromatographic separation.[10][11]

1. Extraction:

» Dried and powdered kratom leaves are subjected to extraction with an organic solvent, such
as ethanol or methanol.[10][12]
e The crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Chromatographic Separation:

e The crude extract is subjected to gravity column chromatography on silica gel.[10]

o A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually
increasing the polarity with ethyl acetate, is used to separate the different alkaloid
constituents.[13]

o Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those
containing paynantheine.

e Fractions rich in paynantheine are combined and may be subjected to further purification
steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to
obtain the pure compound.[11]

Structural Elucidation

The definitive structure of isolated paynantheine is confirmed through a combination of
spectroscopic methods.[14][15]

1. Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and
molecular formula of the compound.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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'H NMR spectroscopy is employed to determine the number and types of protons in the
molecule and their connectivity.

13C NMR spectroscopy is used to identify the number and types of carbon atoms.

2D NMR techniques, such as COSY, HSQC, and HMBC, are utilized to establish the
complete connectivity of the molecule and to assign all proton and carbon signals
unambiguously.[14]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity of paynantheine for different opioid
receptor subtypes.[7][16]

. Membrane Preparation:

Cell lines expressing the specific human or rodent opioid receptor subtype (e.g., MOR, KOR,
DOR) are cultured and harvested.
The cells are lysed, and the cell membranes are isolated by centrifugation.

. Binding Reaction:

The cell membranes are incubated with a specific radioligand (a radioactive molecule that
binds to the receptor of interest) and varying concentrations of paynantheine.
The reaction is allowed to reach equilibrium.

. Separation and Detection:

The mixture is filtered to separate the receptor-bound radioligand from the unbound
radioligand.

The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured
using a scintillation counter.

. Data Analysis:

The data is analyzed to determine the concentration of paynantheine that inhibits 50% of
the specific binding of the radioligand (ICso).

The ICso value is then converted to the equilibrium dissociation constant (Ki) using the
Cheng-Prusoff equation, which provides a measure of the binding affinity.
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Signaling Pathways and Interactions

Paynantheine's pharmacological effects are a result of its interaction with multiple
neurotransmitter systems, primarily the opioid and serotonergic systems.
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Mood Regulation

Paynantheine Antagonist k-Opioid Receptor (KOR)
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Caption: Interaction of Paynantheine with Opioid and Serotonergic Receptors.

Paynantheine acts as a competitive antagonist at the p- and k-opioid receptors, meaning it
binds to these receptors but does not activate them, thereby blocking the effects of opioid
agonists.[6][9] In the serotonergic system, it shows high affinity for the 5-HT1A receptor, which
may contribute to its potential anxiolytic and mood-regulating properties.[8][17] This dual-action
profile distinguishes it from other kratom alkaloids like mitragynine and suggests it plays a
modulatory role in the overall pharmacology of kratom.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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